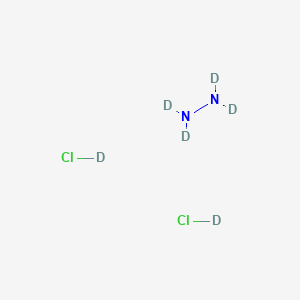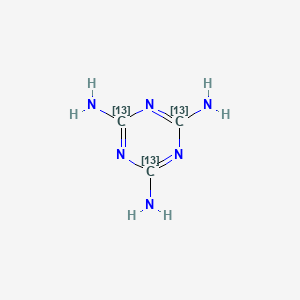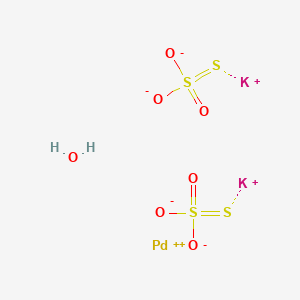
Complexe DABCO(R)-CuCl, 97%
Vue d'ensemble
Description
DABCO(R)-CuCl complex, 97% is a useful research compound. Its molecular formula is C6H12ClCuN2 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
The exact mass of the compound DABCO(R)-CuCl complex, 97% is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DABCO(R)-CuCl complex, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DABCO(R)-CuCl complex, 97% including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Catalyse des réactions de Morita–Baylis–Hillman et de Knoevenagel DABCO est fréquemment utilisé comme catalyseur pour les réactions de Morita–Baylis–Hillman et de Knoevenagel . Il agit comme une base, un catalyseur et un réactif, reflétant sa polyvalence en chimie organique .
Supernucléophile
DABCO présente des propriétés d'un supernucléophile non chargé . Cette caractéristique unique, combinée à ses propriétés de nucléofuge, permet à DABCO de catalyser une série de réactions organiques .
3. Bloc de construction pour la préparation de pipérazines 1,4-disubstituées DABCO est utilisé en synthèse organique comme bloc de construction pour la préparation de pipérazines 1,4-disubstituées .
Source de SO2
L'adduit de 1,4-diazabicyclo[2.2.2]octane bis(dioxyde de soufre) (DABSO), un dérivé de DABCO, peut servir de source de SO2 .
Agent de fluoration électrophile
Le 1-chlorométhyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tétrafluoroborate) (Selectfluor), un autre dérivé de DABCO, est utilisé comme agent de fluoration électrophile .
Composant des liquides ioniques
DABCO sert de composant pratique pour concevoir les deux types de liquides ioniques . Par exemple, DAIL est un catalyseur à base de DABCO, représentant un polyélectrolyte acide .
Mécanisme D'action
Target of Action
The primary target of the DABCO-CuCl complex is the organic substrates in chemical reactions . The complex acts as a catalyst, facilitating the transformation of these substrates into desired products .
Mode of Action
The DABCO-CuCl complex interacts with its targets through a process known as catalysis . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process . The complex facilitates the formation of intermediate states, reducing the energy required for the reaction .
Biochemical Pathways
The DABCO-CuCl complex affects various biochemical pathways, particularly those involving the formation of carbon-carbon bonds . For instance, it catalyzes the Morita–Baylis–Hillman and Knoevenagel reactions, which are crucial in the synthesis of heterocyclic compounds .
Pharmacokinetics
Its solubility in various solvents suggests it could be well-distributed in a system where these solvents are present .
Result of Action
The action of the DABCO-CuCl complex results in the formation of desired products from organic substrates . It enables the efficient synthesis of complex organic compounds, including heterocyclic compounds .
Action Environment
The action of the DABCO-CuCl complex can be influenced by various environmental factors. For instance, the type of solvent used can affect the efficiency of the catalysis . Additionally, the complex must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity and reactivity toward carbon dioxide and air moisture .
Analyse Biochimique
Biochemical Properties
The DABCO-CuCl complex plays a significant role in biochemical reactions. It functions as a nucleophile as well as a base . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Cellular Effects
It is used in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . These properties suggest that it may have broad impacts on cellular function.
Molecular Mechanism
The DABCO-CuCl complex exerts its effects at the molecular level through its role as a catalyst in various organic reactions . For example, it is used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration .
Temporal Effects in Laboratory Settings
The DABCO-CuCl complex is stable under normal conditions . Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .
Metabolic Pathways
The DABCO-CuCl complex is involved in various organic reactions, suggesting that it may interact with multiple metabolic pathways
Propriétés
IUPAC Name |
chlorocopper;1,4-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH.Cu/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZBKEDMTQJFEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Cl[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClCuN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746326 | |
| Record name | Chlorocopper--1,4-diazabicyclo[2.2.2]octane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57953-31-8 | |
| Record name | Chlorocopper--1,4-diazabicyclo[2.2.2]octane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57953-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)


![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)




